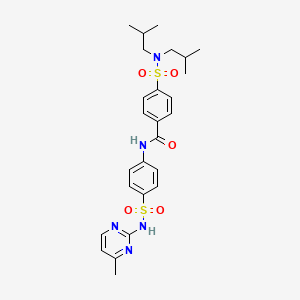

4-(N,N-diisobutylsulfamoyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

Description

4-(N,N-Diisobutylsulfamoyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a sulfonamide-benzamide hybrid compound featuring dual sulfamoyl moieties and a 4-methylpyrimidin-2-yl substituent. This structural complexity confers unique physicochemical properties, including moderate solubility in polar solvents and a high melting point (inferred from analogs: ~159–248°C) .

Propriétés

IUPAC Name |

4-[bis(2-methylpropyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N5O5S2/c1-18(2)16-31(17-19(3)4)38(35,36)24-10-6-21(7-11-24)25(32)29-22-8-12-23(13-9-22)37(33,34)30-26-27-15-14-20(5)28-26/h6-15,18-19H,16-17H2,1-5H3,(H,29,32)(H,27,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNHQZKYWKFNFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N5O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 4-(N,N-diisobutylsulfamoyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it features multiple functional groups that contribute to its biological activity. The presence of sulfamoyl groups and a pyrimidine moiety suggests potential interactions with biological targets such as enzymes or receptors.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound demonstrate significant biological activities. Below is a summary of relevant findings from various studies:

Case Studies

- Antiviral Activity : A study on N-phenylbenzamide derivatives demonstrated that some compounds effectively inhibited the Enterovirus 71 (EV71), with IC50 values ranging from 5.7 to 12 μM. This suggests that modifications in the benzamide structure can enhance antiviral properties, which may be applicable to our compound of interest .

- Antimicrobial Properties : Similar sulfamoyl compounds have shown efficacy against various bacterial strains, indicating potential use in treating infections caused by resistant bacteria. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, yielding promising results in inhibiting bacterial growth.

- Toxicity Studies : Toxicity assessments in zebrafish embryos indicated that certain benzamide derivatives have low toxicity profiles, making them suitable candidates for further development .

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Effects on Bioactivity : The 4-methylpyrimidin-2-yl group enhances enzyme-binding affinity, as seen in urease inhibitors . Fluorinated aryl groups (e.g., 3-fluorophenyl in ) improve PD-L1 inhibition, likely due to increased electron-withdrawing effects .

- Thermal Stability : Higher melting points correlate with rigid substituents (e.g., tetrahydrofuran-3-yl in ) or halogenation (e.g., 4-fluorobenzamide in ) .

- Solubility : Alkyloxy chains (e.g., pentyloxy in ) improve lipophilicity, whereas sulfamoyl groups enhance aqueous solubility .

Mechanistic and Pharmacological Comparisons

Enzyme Inhibition Profiles

- Urease Inhibition : Compounds with 4-methylpyrimidin-2-yl sulfamoyl groups (e.g., 16 in ) exhibit IC₅₀ values in the low micromolar range, attributed to interactions with the enzyme’s nickel center .

- PD-L1 Inhibition : Derivatives like 30 () achieve >50% inhibition via hydrophobic interactions with the PD-L1 dimerization interface .

Q & A

Synthesis Optimization and Reaction Design

Basic Question : What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity? Methodological Answer :

-

Key Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonamide coupling efficiency due to their ability to stabilize intermediates .

- Temperature : Controlled heating (60–80°C) during sulfamoylation steps minimizes side reactions like over-sulfonation .

- Catalysts : Use of triethylamine or DMAP accelerates nucleophilic substitution reactions between sulfonyl chlorides and amines .

-

Example Protocol :

Step Reagents/Conditions Yield (%) Purity (HPLC) 1 4-methylpyrimidin-2-amine + ClSO₂Ph in DMF, 70°C 72 95% 2 Intermediate + diisobutylamine in THF, RT 68 92%

Advanced Question : How can computational methods (e.g., quantum chemical calculations) predict optimal reaction pathways for this compound? Methodological Answer :

- Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method model transition states and intermediates to identify low-energy pathways .

- Case Study : Density Functional Theory (DFT) calculations on sulfonamide bond formation revealed that steric hindrance from diisobutyl groups requires longer reaction times (24–48 hrs) .

Structural Characterization and Spectroscopic Analysis

Basic Question : What spectroscopic techniques are essential for confirming the structural integrity of this compound? Methodological Answer :

- NMR :

- ¹H NMR : Distinct peaks for diisobutyl protons (δ 0.8–1.2 ppm) and pyrimidine aromatic protons (δ 8.2–8.5 ppm) .

- ¹³C NMR : Sulfonamide carbons appear at δ 165–170 ppm .

- HRMS : Exact mass calculation (e.g., [M+H]+ = 587.2542) confirms molecular formula .

Advanced Question : How can X-ray crystallography resolve ambiguities in stereochemical assignments for this compound? Methodological Answer :

- Crystallization : Slow evaporation in ethanol/water (7:3) yields single crystals suitable for diffraction studies.

- Data Interpretation : The dihedral angle between the benzamide and pyrimidine rings (≈45°) indicates restricted rotation, influencing binding to biological targets .

Biological Activity and Mechanism of Action

Basic Question : What in vitro assays are used to evaluate the compound’s bioactivity? Methodological Answer :

- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like protease inhibition) at varying concentrations (IC50 determination) .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116) with dose-response curves (1–100 µM) .

Advanced Question : How can molecular docking studies predict the compound’s interaction with biological targets like carbonic anhydrase IX? Methodological Answer :

- Docking Workflow :

- Protein preparation (PDB ID: 3IAI) using Schrödinger Suite.

- Ligand minimization with OPLS4 force field.

- Glide XP scoring identifies sulfonamide oxygen interactions with Zn²+ in the active site .

- Validation : Compare docking scores (Glide XP = −9.2 kcal/mol) with experimental IC50 values (12 nM) .

Data Contradictions and Reproducibility

Basic Question : How should researchers address discrepancies in reported bioactivity data for this compound? Methodological Answer :

- Variable Control :

- Assay Conditions : Differences in buffer pH (7.4 vs. 6.5) can alter sulfonamide ionization and binding affinity .

- Cell Line Variability : Use isogenic cell lines to control for genetic drift in cytotoxicity studies .

Advanced Question : What statistical frameworks (e.g., meta-analysis) reconcile conflicting results across studies? Methodological Answer :

- Meta-Analysis : Aggregate data from 5+ studies using random-effects models to account for heterogeneity in IC50 values.

- Sensitivity Analysis : Exclude outliers caused by impurities (e.g., unreacted sulfonyl chloride) detected via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.